1-phenyl-1H-imidazole-5-carbaldehyde
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Overview
Description
1-Phenyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound that features an imidazole ring substituted with a phenyl group and an aldehyde group at the 5-position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-imidazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of aldehydes with 2-aminobenzylalcohol and subsequent reaction with tosylamine .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: 1-Phenyl-1H-imidazole-5-carboxylic acid.
Reduction: 1-Phenyl-1H-imidazole-5-methanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-Phenyl-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenyl-1H-imidazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It can also modulate receptor activity by interacting with specific receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
1-Phenyl-1H-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-Phenyl-1H-imidazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
4-Methyl-1H-imidazole-5-carbaldehyde: Contains a methyl group at the 4-position instead of a phenyl group.
1-Phenyl-1H-imidazole-2-carbaldehyde: Aldehyde group at the 2-position.
Uniqueness: The unique positioning of the aldehyde group at the 5-position in this compound imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .
Properties
Molecular Formula |
C10H8N2O |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-phenylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C10H8N2O/c13-7-10-6-11-8-12(10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
SAVGMQZMOQMKID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=C2C=O |
Origin of Product |
United States |
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